3-Bromofuran-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related furan derivatives involves palladium-catalyzed cyclization reactions, where compounds like 3-bromopyridine-4-carbaldehyde cyclize with carboxylic acids under carbon monoxide pressure to afford corresponding derivatives in moderate to good yields (Cho & Kim, 2008). Another method includes the condensation of α-bromo ketones with aromatic aldehydes to produce substituted tetrahydrofuran-3-ones, indicating a similar reactivity pattern that could be applied in the synthesis of 3-Bromofuran-2-carbaldehyde derivatives (Dong, Cleary, & Todaro, 1994).
Molecular Structure Analysis
The molecular structure of 3-Bromofuran-2-carbaldehyde derivatives has been extensively studied, particularly through X-ray diffraction analysis and spectroscopic methods. These studies provide valuable insights into the electronic and geometric parameters that influence the reactivity and stability of these compounds (Singh et al., 2013).
Chemical Reactions and Properties
3-Bromofuran-2-carbaldehyde participates in various chemical reactions, including cyclization, condensation, and coupling reactions, to form a wide range of heterocyclic compounds. The presence of the bromo and aldehyde functional groups enables selective transformations under different reaction conditions, leading to the synthesis of complex molecules with high efficiency (Kelly, Kerrigan, & Walsh, 2008).
Physical Properties Analysis
The physical properties of 3-Bromofuran-2-carbaldehyde and its derivatives, such as melting point, boiling point, and solubility, are crucial for their application in chemical syntheses. These properties are influenced by the bromo and aldehyde groups, which affect the compound's polarity and reactivity (García-Tojal et al., 1996).
Chemical Properties Analysis
The chemical properties of 3-Bromofuran-2-carbaldehyde are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The bromo group enhances its electrophilic character, making it susceptible to nucleophilic substitution reactions, whereas the aldehyde group can participate in various condensation and addition reactions. These chemical behaviors are pivotal in the synthesis of a wide array of organic compounds (Yu et al., 2018).
Scientific Research Applications
Synthesis of Aryl-Furyl Derivatives : Irradiation of 3- and 5-bromofuran-2-carbaldehydes in aromatic solutions yields 3- and 5-aryl-2-furyl derivatives. This method is efficient for synthesizing 4-bromofuran-2-carbaldehyde (Antonioletti et al., 1985).
Palladium-Catalyzed Cyclization : 3-Bromopyridine-4-carbaldehyde cyclizes with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst, forming 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Chemistry of Chloroquinoline-Carbaldehydes and Analogs : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, with applications in synthesizing quinoline ring systems and evaluating biological properties, is notable (Hamama et al., 2018).
Palladium-Catalyzed Isoquinoline Synthesis : A method involves Heck coupling followed by aldol reaction for synthesizing isoquinolines (Cho & Patel, 2006).
Advancements in Bromovinyl Aldehyde Chemistry : Bromovinyl aldehydes, including 2-bromo-cyclohexenecarbaldehydes, are used in the synthesis of biologically and medicinally relevant compounds (Ghosh & Ray, 2017).
Photochemistry of Bromopyridine-Carbaldehydes : Structural and photochemical studies of bromopyridine-carbaldehydes, such as 6-Bromopyridine-2-carbaldehyde, reveal insights into its behavior in supramolecular chemistry and as a ligand for transition metal catalysts (Brito et al., 2023).
Synthesis of Bromoindoles from Marine Sponges : Bromoindoles, including 6-bromoindole-3-carbaldehyde, have been isolated from marine sponges, demonstrating the natural occurrence and potential applications of such compounds (Rasmussen et al., 1993).
Safety And Hazards
The safety information for 3-Bromofuran-2-carbaldehyde includes the following hazard statements: H302-H319 . This means it is harmful if swallowed and causes serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-bromofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVZSUPQGDMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391861 | |
Record name | 3-bromofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carbaldehyde | |
CAS RN |
14757-78-9 | |
Record name | 3-bromofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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